

# Spectroscopic Profile of 1H-Benzotriazole-1-methanol: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1H-Benzotriazole-1-methanol

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This technical guide provides a comprehensive overview of the spectroscopic data for **1H-Benzotriazole-1-methanol** (CAS No: 28539-02-8), a versatile reagent in organic synthesis. The document details its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting quantitative data in structured tables and outlining the experimental methodologies.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **1H-Benzotriazole-1-methanol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.04	d	8.4	Aromatic H
7.69	d	8.3	Aromatic H
7.52	t	7.6	Aromatic H
7.38	t	7.6	Aromatic H
6.10	s	-	-CH <sub>2</sub> -

### <sup>13</sup>C NMR Data

No detailed peak list with experimental verification was found in the searched literature. The following data is compiled from spectral databases and may not have complete experimental validation.

Chemical Shift ( $\delta$ ) ppm	Assignment
145.8	Aromatic C
132.5	Aromatic C
128.0	Aromatic C
124.3	Aromatic C
119.8	Aromatic C
111.5	Aromatic C
70.0	-CH <sub>2</sub> -

## Infrared (IR) Spectroscopy

Specific peak assignments from a peer-reviewed source for **1H-Benzotriazole-1-methanol** were not available. The following are characteristic absorption bands expected for this molecule.

Wavenumber (cm <sup>-1</sup> )	Assignment
3200-3400 (broad)	O-H stretch (alcohol)
3000-3100	C-H stretch (aromatic)
2850-2960	C-H stretch (aliphatic)
1600-1620	C=C stretch (aromatic)
1450-1500	C=C stretch (aromatic)
1000-1250	C-N stretch, C-O stretch
740-780	C-H bend (ortho-disubstituted benzene)

## Mass Spectrometry (MS)

Detailed fragmentation analysis from a primary literature source was not found. The expected molecular ion peak is presented.

m/z	Assignment
149.06	[M] <sup>+</sup> (Molecular Ion)

## Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data presented.

### Synthesis of 1H-Benzotriazole-1-methanol

A common synthetic route involves the reaction of 1H-Benzotriazole with formaldehyde. In a typical procedure, 1H-Benzotriazole is dissolved in an aqueous solution of formaldehyde (e.g., 37%). The reaction mixture is stirred at room temperature. The product, **1H-Benzotriazole-1-methanol**, often precipitates out of the solution and can be isolated by filtration and washing with a suitable solvent like ether. Further purification can be achieved by grinding the solid in a solvent such as cold tetrahydrofuran followed by filtration.<sup>[1]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR spectra were recorded on a Bruker Avance 400 Digital NMR spectrometer operating at 400 MHz.[2] Samples were prepared by dissolving the compound in a deuterated solvent, typically chloroform- $d$  ( $\text{CDCl}_3$ ) or dimethyl sulfoxide- $d_6$  ( $\text{DMSO}-d_6$ ). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Data processing involves Fourier transformation of the free induction decay (FID) signal, followed by phase and baseline correction.

## Infrared (IR) Spectroscopy

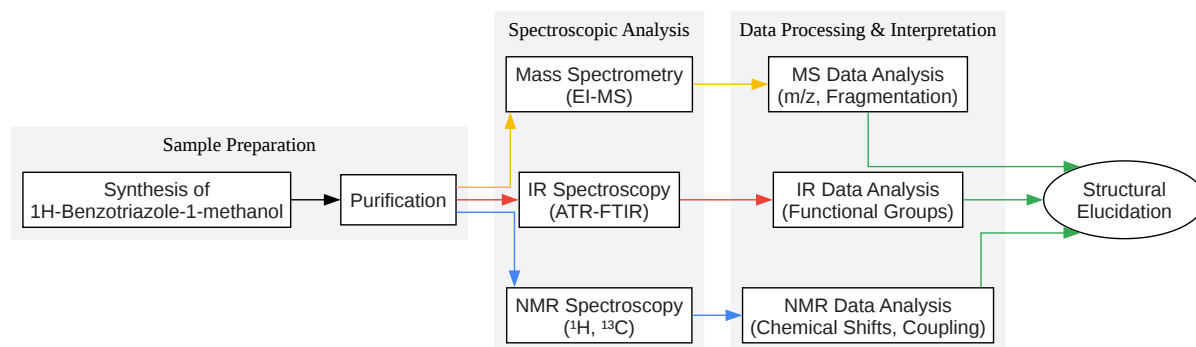
IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide), and pressure is applied to ensure good contact. The spectrum is recorded over a standard range, typically  $4000\text{--}400\text{ cm}^{-1}$ . A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Mass spectra are generally obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography. In the ion source, the sample is bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation of the molecule. The resulting ions are then separated by their mass-to-charge ratio ( $m/z$ ) in a mass analyzer and detected.

## Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **1H-Benzotriazole-1-methanol**.



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Caption: Workflow for Spectroscopic Analysis.

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## References

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Email: [info@benchchem.com](mailto:info@benchchem.com)